4-Iod-1-vinyl-1H-pyrazol

Übersicht

Beschreibung

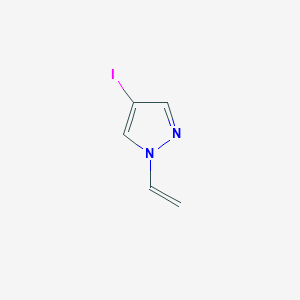

4-Iodo-1-vinyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H5IN2 and its molecular weight is 220.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Iodo-1-vinyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1-vinyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Verbindungen

4-Iod-1-vinyl-1H-pyrazol ist ein wertvolles Zwischenprodukt für die Synthese von biologisch aktiven Verbindungen . Es wird aufgrund seiner biologischen Aktivitäten zur Herstellung verschiedener Pharmazeutika und Agrochemikalien eingesetzt .

Iodieren

This compound wird in Gegenwart von Iod und Ammoniakhydroxid iodiert, wodurch 3,4-Diiod- und 3,4,5-Triiodpyrazol entsteht . Dieser Prozess ist entscheidend für die Synthese von iodierten Pyrazolderivaten, die vielfältige Anwendungen in der medizinischen Chemie haben .

Indium-vermittelte Synthese von Heterobiarylen

This compound wurde bei einer indium-vermittelten Synthese von Heterobiarylen verwendet . Heterobiaryle sind wichtige Strukturmotive in vielen Naturprodukten, Pharmazeutika und Materialien .

Synthese von Pyrazolderivaten

Pyrazolderivate sind eine besondere Klasse von N-heterocyclischen Verbindungen (NHCps), die einen heteroaromatischen fünfgliedrigen Ring mit zwei benachbarten Stickstoffatomen in der Ringstruktur tragen . This compound kann als Ausgangsmaterial für die Synthese verschiedener Pyrazolderivate verwendet werden .

Biologische Aktivitäten

Pyrazolderivate, die aus this compound synthetisiert werden können, haben verschiedene biologische Aktivitäten gezeigt, darunter Rollen als Antituberkulose-, antimikrobielle, antimykotische, entzündungshemmende, krebshemmende und Antidiabetika .

Photophysikalische Eigenschaften

Pyrazolderivate, einschließlich derer, die aus this compound synthetisiert wurden, haben außergewöhnliche photophysikalische Eigenschaften gezeigt . Diese Eigenschaften machen sie für verschiedene Anwendungen nützlich, einschließlich der Entwicklung optoelektronischer Geräte .

Wirkmechanismus

Target of Action

The primary targets of 4-Iodo-1-vinyl-1H-pyrazole are Alcohol dehydrogenase 1C, Alcohol dehydrogenase 1B, Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes.

Biochemical Pathways

It’s known that the compound interacts with enzymes involved in alcohol metabolism and mycocyclosin synthesis .

Biochemische Analyse

Biochemical Properties

4-Iodo-1-vinyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C . These enzymes are involved in the oxidation of alcohols to aldehydes or ketones, and the presence of 4-Iodo-1-vinyl-1H-pyrazole can influence their activity. Additionally, 4-Iodo-1-vinyl-1H-pyrazole interacts with mycocyclosin synthase, an enzyme involved in the biosynthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .

Cellular Effects

The effects of 4-Iodo-1-vinyl-1H-pyrazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Iodo-1-vinyl-1H-pyrazole has been shown to affect the activity of alcohol dehydrogenase enzymes, which play a crucial role in cellular metabolism . By modulating the activity of these enzymes, 4-Iodo-1-vinyl-1H-pyrazole can alter the metabolic flux within cells, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 4-Iodo-1-vinyl-1H-pyrazole exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, such as alcohol dehydrogenase, inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, 4-Iodo-1-vinyl-1H-pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-1-vinyl-1H-pyrazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Iodo-1-vinyl-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxidizing agents . Long-term exposure to 4-Iodo-1-vinyl-1H-pyrazole can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-Iodo-1-vinyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, 4-Iodo-1-vinyl-1H-pyrazole can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . It is important to determine the threshold dose that maximizes the compound’s beneficial effects while minimizing its adverse effects.

Metabolic Pathways

4-Iodo-1-vinyl-1H-pyrazole is involved in various metabolic pathways, particularly those related to alcohol metabolism. The compound interacts with alcohol dehydrogenase enzymes, influencing the oxidation of alcohols to aldehydes or ketones . This interaction can affect the overall metabolic flux within cells, leading to changes in the levels of metabolites and energy production.

Transport and Distribution

Within cells and tissues, 4-Iodo-1-vinyl-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 4-Iodo-1-vinyl-1H-pyrazole are crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 4-Iodo-1-vinyl-1H-pyrazole is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression . Understanding the subcellular localization of 4-Iodo-1-vinyl-1H-pyrazole is essential for elucidating its mechanism of action and potential therapeutic applications.

Biologische Aktivität

4-Iodo-1-vinyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. Characterized by a pyrazole ring substituted with an iodine atom at the 4-position and a vinyl group at the 1-position, this compound exhibits unique chemical properties due to the presence of both the halogen and the vinyl group. This article delves into the biological activity of 4-iodo-1-vinyl-1H-pyrazole, summarizing its synthesis, mechanisms of action, and various biological effects.

Synthesis

The synthesis of 4-iodo-1-vinyl-1H-pyrazole can be achieved through several methods, including:

- Electrophilic Substitution : The introduction of iodine into the pyrazole ring can be facilitated using iodine monochloride (ICl) under mild conditions.

- Vinylation : The vinyl group can be introduced via reactions involving vinyl halides or through dehydrohalogenation processes.

Chemical Reactions Involved

The following table summarizes some key reactions involved in the synthesis of 4-iodo-1-vinyl-1H-pyrazole:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Iodination | ICl, Li2CO3 | Room temperature | 4-Iodo-1H-pyrazole |

| Vinylation | Vinyl halides | Base-mediated conditions | 4-Iodo-1-vinyl-1H-pyrazole |

Antimicrobial Properties

Studies indicate that compounds related to 4-iodo-1-vinyl-1H-pyrazole exhibit significant antimicrobial activity. Pyrazole derivatives have been reported to possess broad-spectrum activity against various pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity : Compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating higher potency than standard antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazoles, including 4-iodo-1-vinyl-1H-pyrazole. For example:

- Inhibition of Cytokines : Certain derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, suggesting potential for treating inflammatory conditions .

The mechanism of action for 4-iodo-1-vinyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and engage in π–π interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of the vinyl group enhances binding affinity towards certain biological targets, making it a potent candidate in medicinal chemistry .

Case Studies

Several studies have explored the biological activity of pyrazoles, including:

- Study on Antimicrobial Activity : A series of novel pyrazoles were synthesized and tested against E. coli and S. aureus. Results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to traditional antibiotics .

- Anti-inflammatory Study : A group of pyrazoles was evaluated for their ability to inhibit inflammatory cytokines in vitro. The most promising compounds showed over 80% inhibition at low concentrations, indicating their potential as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

1-ethenyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUGBGHFOYSENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653234 | |

| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175788-58-5 | |

| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.